molecular formula C9H10Br2N2O B13202643 5-Aminoisoquinolin-8-ol dihydrobromide

5-Aminoisoquinolin-8-ol dihydrobromide

Cat. No.: B13202643
M. Wt: 322.00 g/mol
InChI Key: MQZUBSPGPIGHSQ-UHFFFAOYSA-N
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Description

5-Aminoisoquinolin-8-ol dihydrobromide is a chemical compound with the molecular formula C₉H₁₀Br₂N₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoisoquinolin-8-ol dihydrobromide typically involves the reaction of 5-aminoisoquinolin-8-ol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Aminoisoquinolin-8-ol dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-Aminoisoquinolin-8-ol dihydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 5-Aminoisoquinolin-8-ol dihydrobromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dihydrobromide component enhances its solubility and stability, making it suitable for various research applications .

Properties

Molecular Formula

C9H10Br2N2O

Molecular Weight

322.00 g/mol

IUPAC Name

5-aminoisoquinolin-8-ol;dihydrobromide

InChI

InChI=1S/C9H8N2O.2BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;;/h1-5,12H,10H2;2*1H

InChI Key

MQZUBSPGPIGHSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)O.Br.Br

Origin of Product

United States

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